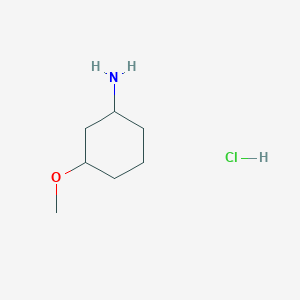

3-Methoxy-cyclohexylamine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-cyclohexylamine hydrochloride typically involves the hydrogenation of aniline using cobalt- or nickel-based catalysts . Another method involves the alkylation of ammonia using cyclohexanol .

Industrial Production Methods: Industrial production of this compound often employs bulk manufacturing and custom synthesis techniques . The compound is produced in large quantities to meet the demands of various industries .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 3-Methoxy-cyclohexylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.

Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.

Substitution: It can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a nickel catalyst.

Substitution: Halogenating agents like bromine or chlorine.

Major Products:

Oxidation: Cyclohexanone derivatives.

Reduction: Cyclohexylamine derivatives.

Substitution: Various substituted cyclohexylamine compounds.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-Methoxy-cyclohexylamine hydrochloride has diverse applications in several fields:

Organic Chemistry

- Building Block for Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in creating chiral compounds which are essential in pharmaceuticals .

Biochemistry

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions and receptor binding studies. Its methoxy group enhances its interaction with biological targets.

Pharmaceutical Development

- Therapeutic Potential : It is explored for its therapeutic properties, particularly as a precursor in the synthesis of drugs targeting neurological disorders due to its structural similarity to neurotransmitters .

Industrial Applications

- Production of Fine Chemicals : Utilized in the production of specialty chemicals and as an intermediate in various chemical processes, contributing to advancements in chemical manufacturing .

Case Study 1: Neurotransmitter Interaction

Research has indicated that this compound exhibits binding affinity to neurotransmitter receptors, suggesting potential applications in treating mood disorders. Experimental models demonstrated its ability to modulate receptor activity, offering insights into its therapeutic potential .

Case Study 2: Synthesis of Chiral Compounds

A study focused on using this compound as a chiral building block for synthesizing complex pharmaceuticals revealed significant yields and purity levels when used in asymmetric synthesis reactions. This application highlights its importance in drug development processes where chirality is crucial for efficacy.

Mecanismo De Acción

The mechanism of action of 3-Methoxy-cyclohexylamine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The compound may also interact with receptors and enzymes , modulating their activity and leading to various physiological effects .

Comparación Con Compuestos Similares

Cyclohexylamine: A similar compound with a cyclohexane ring and an amine group.

3-Methoxy-cyclohexanol: A compound with a similar structure but with a hydroxyl group instead of an amine group.

Uniqueness: 3-Methoxy-cyclohexylamine hydrochloride is unique due to its methoxy group and amine functionality , which confer specific chemical and biological properties. This makes it a valuable compound in various research and industrial applications .

Actividad Biológica

3-Methoxy-cyclohexylamine hydrochloride, a compound notable for its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl ring substituted with a methoxy group and an amine group. This configuration enhances its reactivity and ability to interact with biological targets. The compound's molecular formula is CHClNO, and it possesses distinct chemical properties that influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The methoxy group and the amine functionality facilitate binding to various molecular targets, modulating biochemical pathways that are crucial for therapeutic effects. Key mechanisms include:

- Receptor Binding : The compound acts as a ligand, influencing neurotransmitter systems such as serotonin and norepinephrine pathways, which are significant in mood regulation and anxiety disorders.

- Enzyme Modulation : It may also interact with enzymes involved in metabolic processes, enhancing or inhibiting their activity depending on the context.

Biological Activity and Therapeutic Potential

Research indicates that this compound exhibits several promising biological activities:

- Neuropharmacological Effects : Preliminary studies suggest that this compound could serve as a potential therapeutic agent for mood disorders due to its serotonin reuptake inhibition properties .

- Antioxidant Activity : Some derivatives of methoxy-substituted amines have shown significant antioxidative properties, which could contribute to their protective effects against oxidative stress-related diseases .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Cyclohexylamine | Simple amine | Basic structure without methoxy group |

| 3-Methoxycyclopentylamine | Cyclopentane derivative | Similar methoxy group but different ring size |

| (1R,3S)-3-Methoxy-cyclohexylamine | Enantiomer | Different stereochemistry affecting activity |

| N,N-Dimethylcyclohexylamine | Dimethylated derivative | Increased lipophilicity |

This comparison highlights how the specific stereochemistry and functional groups of this compound contribute to its distinct biological profile compared to its analogs.

Case Studies

Several case studies have explored the therapeutic applications of this compound:

- Mood Disorders : A study investigated its effects on serotonin levels in animal models, demonstrating potential efficacy in reducing depressive behaviors.

- Anxiety Models : Research indicated that administration of this compound resulted in decreased anxiety-like behaviors in rodent models, suggesting its utility in treating anxiety disorders .

Propiedades

IUPAC Name |

3-methoxycyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUHNATIEYBXEGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC(C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10713477 | |

| Record name | 3-Methoxycyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10713477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89854-97-7 | |

| Record name | Cyclohexanamine, 3-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 25099 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089854977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC25099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Methoxycyclohexan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10713477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.